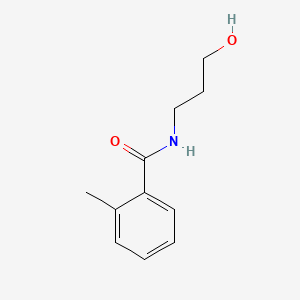

N-(3-hydroxypropyl)-2-methylbenzamide

Description

N-(3-Hydroxypropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzamide core linked to a 3-hydroxypropyl group via an amide bond. Benzamide derivatives are widely studied for their roles in organic synthesis, catalysis, and pharmaceutical development, particularly due to their ability to act as directing groups in metal-catalyzed C–H bond functionalization reactions .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.246 |

IUPAC Name |

N-(3-hydroxypropyl)-2-methylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-9-5-2-3-6-10(9)11(14)12-7-4-8-13/h2-3,5-6,13H,4,7-8H2,1H3,(H,12,14) |

InChI Key |

GPBYWHWPLICHOC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C(=O)NCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(3-hydroxypropyl)-2-methylbenzamide with analogous benzamide derivatives, focusing on structural features, synthesis, characterization, and functional applications.

Table 1: Comparative Analysis of Benzamide Derivatives

Key Observations:

Structural Variations: The hydroxypropyl group in the target compound offers a flexible, linear chain compared to the branched hydroxyalkyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide or the rigid anthraquinone backbone in N-(9,10-dioxo...anthracen-1-yl)-2-methylbenzamide . Substituents on the benzamide core (e.g., 2-methyl vs. 3-methyl vs. 3-methoxy) influence electronic properties and steric effects, impacting reactivity and coordination with metals.

Synthesis: Most analogs are synthesized via amide coupling between acid chlorides (e.g., 2-methylbenzoyl chloride) and hydroxyalkylamines or aromatic amines. Reagents like HBTU and solvents such as acetonitrile (MeCN) or dichloromethane (DCM) are commonly used . High yields (e.g., 94% for the anthraquinone derivative) are achieved under optimized conditions, such as inert atmospheres (N₂) and controlled temperatures .

Characterization :

- Spectroscopic methods (1H/13C NMR, IR, GC-MS) and X-ray crystallography are standard for confirming structures .

- The absence of direct data for this compound suggests similar characterization workflows would apply.

Functional Applications: N,O-bidentate directing groups are critical in metal-catalyzed C–H activation, enabling regioselective functionalization. For example, the anthraquinone derivative’s rigid structure enhances coordination with transition metals . The hydroxypropyl group in the target compound may offer enhanced solubility in polar solvents compared to bulkier analogs, broadening its utility in aqueous-phase reactions.

Research Implications and Gaps

- Target Compound Potential: The 3-hydroxypropyl group’s flexibility could improve catalytic efficiency in C–H functionalization compared to rigid or bulky analogs. Further studies should explore its coordination chemistry with metals like Pd, Rh, or Ru.

- Synthetic Optimization : While coupling reactions are well-established, greener methods (e.g., using 2-methylbenzoic acid directly with coupling agents like HATU) could enhance sustainability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.